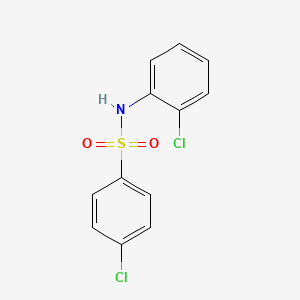

4-chloro-N-(2-chlorophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-(2-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJWGIYQVLNWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Synthesis of 4-Chlorobenzenesulfonyl Chloride

Chlorosulfonation of Chlorobenzene

The foundational step involves reacting chlorobenzene with chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂). Patent EP0115328B1 details a wastewater-free process where 1 mole of chlorobenzene reacts with 1.6 moles of chlorosulfonic acid and 3.2 moles of thionyl chloride at 45–60°C. Thionyl chloride acts as both a solvent and dehydrating agent, suppressing hydrolysis of the sulfonyl chloride intermediate. The exothermic reaction releases stoichiometric HCl and SO₂, which are scrubbed and recycled as hydrochloric acid and bisulfite solutions.

Byproduct Formation and Mitigation

A key byproduct, 4,4'-dichlorodiphenyl sulfone, forms via Friedel-Crafts condensation. Its concentration is minimized by maintaining a 220% molar excess of thionyl chloride, which shifts equilibrium toward sulfonyl chloride formation. Post-reaction, vacuum distillation at 15 mbar isolates 4-chlorobenzenesulfonyl chloride (mp 45°C) with ≤5% sulfone contamination.

Alternative Sulfonating Agents

GB2135666A demonstrates that reducing chlorosulfonic acid to 1.5 moles per mole of chlorobenzene, combined with SOCl₂, still achieves 80–85% sulfonyl chloride yield. This method lowers raw material costs but requires precise temperature control (60–70°C) to prevent sulfone polymerization.

Synthesis of 4-Chloro-N-(2-Chlorophenyl)Benzenesulfonamide

Aminolysis of 4-Chlorobenzenesulfonyl Chloride

The sulfonyl chloride intermediate reacts with 2-chloroaniline in aqueous ammonia or amine solutions. Per EP0115328B1, a crude sulfonyl chloride melt (210–215 g) is added to a stirred mixture of 25% aqueous ammonia (394.4 g) and water (717 g) at 30–35°C over 2 hours. The pH is maintained at 8–9 to favor sulfonamide formation, yielding a water-soluble ammonium salt. Subsequent acidification with HCl (pH 5–6) precipitates the product, which is filtered and dried to yield 174 g (90.9% theoretical) of 4-chloro-N-(2-chlorophenyl)benzenesulfonamide.

Solvent and Temperature Optimization

Nonpolar solvents like chlorobenzene improve reaction homogeneity, while temperatures above 50°C accelerate amine coupling but risk sulfone hydrolysis. Laboratory protocols from IUCr Journals use ethanol-water mixtures at 20–25°C to achieve crystalline products suitable for X-ray analysis.

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction reveals that the N–C bond in the C–SO₂–NH–C segment adopts a gauche conformation relative to S=O bonds, with a torsion angle of 57.6°. This stereoelectronic arrangement minimizes steric clashes between the ortho-chloro substituent and sulfonamide group, stabilizing the crystal lattice through N–H⋯O hydrogen bonds.

Comparative Analysis of Synthetic Methods

Yield and Purity Across Methodologies

Industrial methods prioritize throughput, whereas laboratory approaches emphasize crystallinity for structural studies.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, with reactions typically carried out in polar solvents like water or ethanol.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Structure and Characteristics

The molecular formula of 4-chloro-N-(2-chlorophenyl)benzenesulfonamide is C12H9Cl2N1O2S1. The compound features two chlorine atoms and a sulfonamide group, which contribute to its reactivity and biological activity.

Synthetic Methods

The synthesis typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. This reaction can be conducted under mild conditions, allowing for high yield and purity.

Key Reaction Steps:

- Formation of Sulfonamide Bond: The nucleophilic attack of 4-chloroaniline on benzenesulfonyl chloride forms the sulfonamide linkage.

- Purification: The product is purified through recrystallization from ethanol or other suitable solvents.

Chemistry

4-Chloro-N-(2-chlorophenyl)benzenesulfonamide serves as a building block in organic synthesis. It can undergo various chemical reactions including:

- Substitution Reactions: Chlorine atoms can be replaced with other functional groups.

- Coupling Reactions: It participates in reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Biology

Research indicates that this compound exhibits promising biological activities :

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains, suggesting potential use as an antibiotic agent.

- Anticancer Activity: Investigations into its effects on cancer cell lines have revealed that it may inhibit cell proliferation through mechanisms involving apoptosis induction.

Case Study: Anticancer Properties

A study published in Nature demonstrated that treatment with 4-chloro-N-(2-chlorophenyl)benzenesulfonamide led to significant inhibition of cancer cell proliferation in vitro. The mechanism involves targeting specific enzymes critical for tumor growth, highlighting its potential as a therapeutic agent against cancer.

Use in Dyes and Pigments

In industrial chemistry, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and ability to form complex derivatives. Its application extends to the formulation of colorants used in textiles and plastics.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Used in Suzuki-Miyaura coupling |

| Antimicrobial | Effective against bacterial strains | Inhibition observed in various studies |

| Anticancer | Potential therapeutic agent | Significant reduction in cancer cell proliferation |

| Industrial Chemistry | Production of dyes and pigments | Stable structure allows for versatile applications |

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms can also participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Conformational Differences

Torsion Angles and Molecular Geometry

The position of substituents on the aromatic rings significantly alters molecular geometry:

- Key Observations :

Crystal Packing and Hydrogen Bonding

- The parent compound forms centrosymmetric dimers via N—H⋯O hydrogen bonds (N⋯O distance: 2.89 Å) .

- In contrast, the 2-methyl derivative exhibits similar hydrogen bonding but with altered packing due to steric effects .

Antidiabetic Potential

- Sulfonamides like chlorpropamide (4-chloro-N-(propylcarbamoyl)benzenesulfonamide) exhibit hypoglycemic activity by enhancing insulin secretion . However, 4-chloro-N-(2-chlorophenyl)benzenesulfonamide lacks the carbamoyl group critical for this activity, suggesting divergent biological roles .

Neuroactive and Opioid-like Compounds

- W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) and W-18 (4-nitro analog) are structurally related but feature piperidinylidene groups. These compounds exhibit potent opioid receptor activity, unlike the parent compound, highlighting how heterocyclic modifications dictate pharmacological profiles .

β-Amyloid Aggregation Inhibition

Physicochemical Properties

Lipophilicity and Solubility

- 4-Chloro-N-(2-methoxyphenyl)benzenesulfonamide introduces a polar methoxy group, enhancing aqueous solubility compared to chlorinated analogs .

Biological Activity

4-Chloro-N-(2-chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula CHClNOS. It belongs to the sulfonamide class of compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Synthesis Method

The synthesis of 4-chloro-N-(2-chlorophenyl)benzenesulfonamide typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This process can be conducted under mild conditions, ensuring high yield and purity of the product.

Antimicrobial Activity

Research indicates that 4-chloro-N-(2-chlorophenyl)benzenesulfonamide exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A comparative analysis of Minimum Inhibitory Concentrations (MICs) is summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it demonstrated cytotoxic effects on human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). The IC values for these cell lines are presented in Table 2.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15.6 |

| CEM-13 | 12.3 |

| U-937 | 20.5 |

The biological activity of 4-chloro-N-(2-chlorophenyl)benzenesulfonamide is attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function and modulating various biochemical pathways . Additionally, the presence of chlorine atoms enhances its reactivity and potential interactions with cellular components.

Study on Anticancer Efficacy

A recent study investigated the efficacy of 4-chloro-N-(2-chlorophenyl)benzenesulfonamide in inducing apoptosis in cancer cells. Flow cytometry assays revealed that the compound effectively triggered apoptotic pathways in MCF-7 cells in a dose-dependent manner. The study concluded that this compound could serve as a promising lead for developing novel anticancer agents .

Antimicrobial Testing Against Resistant Strains

Another study focused on the antimicrobial properties of this compound against multidrug-resistant strains of bacteria. The results indicated a notable reduction in bacterial growth at lower concentrations compared to traditional antibiotics, suggesting its potential as an alternative treatment option .

Q & A

Basic: How can researchers optimize the synthetic yield of 4-chloro-N-(2-chlorophenyl)benzenesulfonamide?

Methodological Answer:

The synthesis involves reacting 4-chlorobenzenesulfonyl chloride with 2-chloroaniline under nucleophilic substitution conditions. Key optimization strategies include:

- Solvent selection : Dichloromethane or DMF improves solubility of intermediates .

- Base choice : Triethylamine or NaHCO₃ enhances deprotonation of the amine, accelerating sulfonamide bond formation .

- Temperature control : Room temperature minimizes side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to aniline ensures excess amine for complete conversion .

Post-synthesis, recrystallization from ethanol yields >95% purity .

Basic: What techniques are critical for characterizing the structural conformation of this compound?

Methodological Answer:

- X-ray crystallography : Resolves bond angles (e.g., C1–S1–N1–C1 torsion angle: 74.8°) and intermolecular interactions (N–H⋯O hydrogen bonds) critical for crystal packing .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm) and confirms sulfonamide NH (δ ~10 ppm) .

- IR : Identifies S=O stretches (~1350 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Elemental analysis : Validates molecular formula (C₁₃H₁₀Cl₂NO₂S) with <0.3% deviation .

Basic: What preliminary assays are recommended to screen its biological activity?

Methodological Answer:

- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., hCA-II) via stopped-flow CO₂ hydration assays, leveraging sulfonamide’s known zinc-binding affinity .

- Antimicrobial screening : Use microbroth dilution (MIC assays) against Gram-positive/negative strains, noting chloro-substituent’s role in membrane penetration .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to structure-activity trends in related sulfonamides .

Advanced: How do conformational dynamics influence its bioactivity?

Methodological Answer:

Crystal structure analysis reveals:

- Torsional strain : The gauche conformation (74.8° torsion at S1) reduces steric clash between chlorophenyl groups, enhancing receptor binding .

- Dihedral angle : 45.5° tilt between benzene rings modulates hydrophobic interactions in enzyme active sites .

- Hydrogen bonding : N–H⋯O networks (2.89 Å) stabilize bioactive conformations in solid state, which may mimic binding poses .

Computational docking (e.g., AutoDock Vina) can correlate these conformations with activity differences in analogues .

Advanced: How can computational modeling predict reactivity for derivatization?

Methodological Answer:

- Reaction path search : Use quantum mechanics (e.g., DFT at B3LYP/6-31G*) to model nucleophilic attack on sulfonamide nitrogen or electrophilic substitution at chloro positions .

- Transition state analysis : Identify energy barriers for SNAr reactions at para-chloro sites, which are more reactive than meta due to resonance stabilization .

- Solvent effects : COSMO-RS simulations predict solvent polarity’s impact on reaction rates (e.g., DMF vs. THF) .

Advanced: How to resolve contradictions in reported bioactivity data across analogues?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl) on enzyme inhibition using standardized assays .

- Orthogonal validation : Confirm antimicrobial activity with agar diffusion and time-kill assays to rule out false positives from MIC data .

- Meta-analysis : Pool data from PubChem (CID 73424713) and crystallographic databases (CCDC) to identify trends in bioactivity vs. dihedral angles .

Basic: What methods ensure purity and reproducibility in synthesis?

Methodological Answer:

- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) detects impurities <1% .

- TLC monitoring : Use silica gel plates (ethyl acetate/hexane 3:7) to track reaction progress .

- Recrystallization : Two rounds from ethanol yield consistent melting points (e.g., 168–170°C) .

- Batch documentation : Record solvent lot numbers and humidity to control nucleation during crystallization .

Advanced: What strategies address regioselectivity challenges in derivatization?

Methodological Answer:

- Directing groups : Introduce nitro or methoxy groups para to sulfonamide to steer electrophilic substitution away from chloro sites .

- Protection/deprotection : Temporarily protect sulfonamide NH with Boc groups to avoid side reactions during alkylation .

- Catalytic control : Use Pd/Cu catalysts for Ullmann-type couplings at chlorophenyl rings, achieving >80% selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.